2-(Boc-amino)fluorene

説明

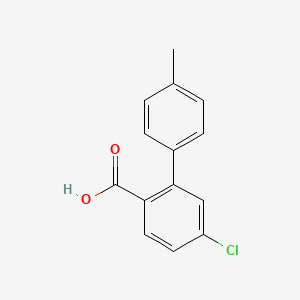

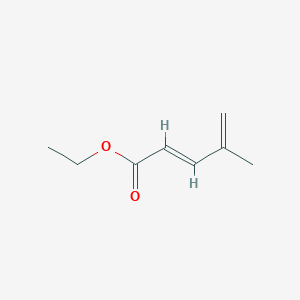

“2-(Boc-amino)fluorene” is a compound that involves a fluorene molecule with a Boc-protected amino group . The Boc (tert-butyloxycarbonyl) group is a common protecting group used in organic synthesis, particularly for amines . The Boc group is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids, such as “2-(Boc-amino)fluorene”, is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . The Boc group is stable towards most nucleophiles and bases .Molecular Structure Analysis

The molecular structure of “2-(Boc-amino)fluorene” involves a fluorene molecule with a Boc-protected amino group . The Boc group is stable towards most nucleophiles and bases .Chemical Reactions Analysis

The Boc group in “2-(Boc-amino)fluorene” is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical And Chemical Properties Analysis

Fluorous compounds, such as “2-(Boc-amino)fluorene”, have unique structural, physical, and chemical properties . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .科学的研究の応用

Amine Groups-Functionalized Polyfluorene Derivatives

A polyfluorene derivative with primary amine groups, poly(9,9-bis(6′-aminohexyl)fluorene) (PF-NH2), was synthesized from its analogue polymer poly(9,9-bis(6′-butoxylcarbonylaminohexyl)fluorene) (PF-BOC). This compound exhibits good solubility in various solvents and forms special surface morphologies through intramolecular/intermolecular hydrogen bonding and π–π stacking interactions. These properties are beneficial for molecular ordering and device fabrication in polymer light-emitting diodes (PLEDs), where PF-NION has been used to achieve pure blue electroluminescence (Guo et al., 2009).

Tetrafluorinated Aromatic Amino Acids in Protein Chemistry

Fluorinated amino acids, including those derived from pentafluorophenylalanine Boc-Z, are important in protein chemistry. They display distinct (19)F NMR signatures, making them valuable tools for analyzing protein-membrane interactions via NMR spectroscopy. This application is crucial in understanding the complex interactions within biological systems (Qin et al., 2012).

Synthesis of Fluorene-Based Chemosensors

A novel aromatic amino acid derivative, synthesized using N-Boc-3-amino-tyrosine methyl ester, serves as a potential chemosensor for metal ions like Zn(II) and rare-earth metals (Eu(III) and Tb(III)). Its photophysical properties indicate its effectiveness in detecting these ions, which is significant in various analytical and industrial applications (Guzow et al., 2004).

Fluorescence Probes in Solvation Dynamics

N-substituted 2-amino-9,9-dialkylfluorenes, synthesized from 2-halo-9,9-dialkylfluorenes, are promising candidates for fluorescence probes in studies of femtosecond solvation dynamics. Their ability to introduce chiral amino groups and their unique photophysical properties make them suitable for advanced spectroscopic techniques (Saroja et al., 2004).

Genetically Encoded Fluorescent Amino Acids

Dansylalanine, a fluorescent amino acid, was genetically encoded in yeast using an amber nonsense codon and an orthogonal tRNA/aminoacyl-tRNA synthetase pair. This advancement allows for the non-invasive study of protein structure, dynamics, and interactions in vivo, opening doors to new possibilities in protein engineering and molecular biology (Summerer et al., 2006).

Solid Phase Synthesis of Fluorescent Peptides

Fluorescein-conjugated lysine monomers have been developed for solid-phase synthesis of fluorescent peptides and PNA oligomers. These Boc- and Fmoc-protected monomers enable the integration of fluorescence into peptides and oligomers, which is essential in bioconjugate chemistry for studying biological systems and developing diagnostic tools (Lohse et al., 1997).

作用機序

将来の方向性

特性

IUPAC Name |

tert-butyl N-(9H-fluoren-2-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2/c1-18(2,3)21-17(20)19-14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROHWMWYAUISOFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20462040 | |

| Record name | 2-(Boc-amino)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Boc-amino)fluorene | |

CAS RN |

141340-61-6 | |

| Record name | 2-(Boc-amino)fluorene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20462040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4R)-4-{[(tert-butoxy)carbonyl]amino}cyclopent-1-ene-1-carboxylic acid](/img/structure/B3059829.png)

![Methyl 2-methylimidazo[1,2-b]pyridazine-6-carboxylate](/img/structure/B3059834.png)

![(2E)-2-[(4-methoxyphenyl)methylidene]-3,4-dihydropyrazol-2-ium-5-olate](/img/structure/B3059836.png)

![N-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]thiophen-3-yl}-4-ethyl-N-methylbenzenesulfonamide](/img/structure/B3059839.png)

![Tert-butyl {[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B3059844.png)

![3-(1-pyrrolidinyl)-N-[4-(trifluoromethyl)phenyl]-2-butenamide](/img/structure/B3059846.png)